(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-4-methylpentanamide
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Overview
Description
(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-4-methylpentanamide is a synthetic organic compound characterized by the presence of an amino group, a difluorophenyl group, and a methylpentanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-4-methylpentanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,4-difluorophenylacetic acid with an appropriate amine to form an amide intermediate. This intermediate is then subjected to further reactions, such as reduction and alkylation, to introduce the amino and methylpentanamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-4-methylpentanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[[(1S)-1-(2,4-difluorophenyl)ethyl]amino]-N-phenylpropanamide: This compound shares structural similarities with (2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-4-methylpentanamide but differs in the presence of a phenylpropanamide group.
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: Another similar compound, characterized by the presence of a cyclopropanamine moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H20F2N2O |
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Molecular Weight |
270.32 g/mol |
IUPAC Name |
(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-4-methylpentanamide |
InChI |
InChI=1S/C14H20F2N2O/c1-8(2)6-13(17)14(19)18-9(3)11-5-4-10(15)7-12(11)16/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,19)/t9?,13-/m0/s1 |
InChI Key |
ALJOWCFILWFTKM-NCWAPJAISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(C)C1=C(C=C(C=C1)F)F)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
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